molecular formula C12H15BrO2 B14298141 2-Methylbutyl 4-bromobenzoate CAS No. 121051-36-3

2-Methylbutyl 4-bromobenzoate

Cat. No.: B14298141
CAS No.: 121051-36-3
M. Wt: 271.15 g/mol
InChI Key: BIQDEPCHVKIHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl 4-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom attached to the benzene ring and a 2-methylbutyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the product. The final product is typically purified using advanced separation techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methylbutyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

Properties

CAS No.

121051-36-3

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-methylbutyl 4-bromobenzoate

InChI

InChI=1S/C12H15BrO2/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

BIQDEPCHVKIHTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.